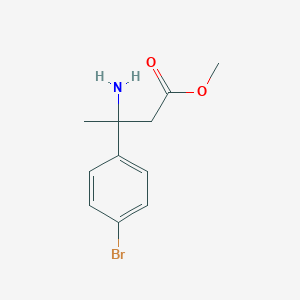

Methyl 3-amino-3-(4-bromophenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCAGCZBJYMTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiling of Methyl 3 Amino 3 4 Bromophenyl Butanoate

Reactivity of the Amino Functionality

The primary amino group in Methyl 3-amino-3-(4-bromophenyl)butanoate is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and amine-directed reactions.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the primary amine allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation can be achieved through reactions with alkyl halides, sulfates, or through reductive amination with aldehydes and a suitable reducing agent. For instance, the reaction with alkyl halides typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. While specific examples for this compound are not extensively documented in readily available literature, the general principles of N-alkylation of β-amino esters are well-established.

N-Acylation reactions readily occur with acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. These reactions lead to the formation of the corresponding N-acyl derivatives. For example, acylation of similar β-amino esters with various acid chlorides has been shown to proceed efficiently.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Amino Esters

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl amino ester |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | N-Alkyl amino ester |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl amino ester |

Amine-Directed Transformations

The amino group can also act as a directing group in various transition metal-catalyzed reactions, facilitating the functionalization of otherwise unreactive C-H bonds. While specific amine-directed transformations on this compound are not widely reported, the field of C-H activation provides a conceptual framework for its potential reactivity. For instance, palladium-catalyzed C(sp³)–H arylation of α-amino esters has been demonstrated, where the free amino group directs the functionalization. organic-chemistry.org Similar strategies could potentially be applied to achieve functionalization at positions proximal to the amino group in the butanoate backbone.

Transformations Involving the Ester Group

The methyl ester functionality of the title compound is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-3-(4-bromophenyl)butanoic acid, can be readily achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The hydrolysis of a similar compound, (S)-ethyl 3-(4-bromophenyl)butanoate, has been reported as a key step in the synthesis of the corresponding butanoic acid. bohrium.com

Transesterification involves the conversion of the methyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol.

Table 2: Hydrolysis and Transesterification of Esters

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Amino-3-(4-bromophenyl)butanoic acid |

| Acidic Hydrolysis | H₃O⁺, Heat | 3-Amino-3-(4-bromophenyl)butanoic acid |

| Transesterification | R'OH, Acid or Base catalyst, Heat | Alkyl 3-amino-3-(4-bromophenyl)butanoate |

Reduction to β-Amino Alcohols

The ester group can be reduced to a primary alcohol, yielding the corresponding β-amino alcohol, 3-amino-3-(4-bromophenyl)butan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters unless activated by additives or used under specific conditions. The resulting β-amino alcohols are valuable chiral building blocks in organic synthesis.

Reactivity of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a versatile handle for the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, an amide, or a carbamate. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. This transformation provides a direct route to N-aryl derivatives. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond at the vinylic position, leading to substituted alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the 4-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl derivative |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃, NaOtBu) | N-Aryl amine/amide |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl alkyne |

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, containing both an amino group and an ester, makes it an ideal precursor for the synthesis of various heterocyclic and constrained cyclic structures through intramolecular or intermolecular cyclization reactions.

The amino and ester groups can be leveraged to construct a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Quinazolinones: Quinazolinone derivatives are a prominent class of heterocycles with a broad range of biological activities. While typically synthesized from anthranilic acid derivatives, it is plausible to devise routes where a β-amino ester acts as a key building block. For instance, the amino group of this compound could react with an activated anthranilic acid derivative, followed by intramolecular cyclization involving the ester to form a substituted quinazolinone.

Benzodiazepines: These seven-membered heterocyclic compounds are another important class of bioactive molecules. Syntheses often involve the condensation of o-phenylenediamines with dicarbonyl compounds or their equivalents. A molecule like this compound could be envisioned as a precursor for a 1,4-benzodiazepine (B1214927) derivative. For example, after reduction of a suitably placed nitro group on the phenyl ring to an amine, an intramolecular cyclization between the newly formed aniline (B41778) and the ester group could form the diazepine (B8756704) ring.

Creating conformationally constrained structures is a key strategy in drug design to enhance binding affinity and selectivity. rsc.orgmdpi.com The inherent structure of β-amino acids provides a useful starting point for such endeavors.

Intramolecular Friedel-Crafts Reaction: A powerful method for forming cyclic structures is the intramolecular Friedel-Crafts reaction, where an aromatic ring acts as the nucleophile to attack an electrophilic center within the same molecule. wikipedia.org For this compound, this could be achieved by activating the carboxylic ester. For example, conversion of the ester to a carboxylic acid and then to an acyl chloride would generate a potent electrophile. In the presence of a Lewis acid (e.g., AlCl₃), the phenyl ring could attack the acylium ion, leading to the formation of a six-membered ring and yielding a tetrahydroquinoline-based bicyclic structure. Such cyclizations are effective for forming five, six, and seven-membered rings fused to an aromatic system. wikipedia.org This approach would transform the flexible acyclic β-amino ester into a rigid, constrained bicyclic scaffold.

Structural Characterization and Stereochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Comprehensive NMR spectroscopic data for Methyl 3-amino-3-(4-bromophenyl)butanoate, which would be essential for its complete structural elucidation, has not been reported in available literature. Such an analysis would typically involve a combination of one-dimensional and two-dimensional NMR techniques to establish the chemical environment of each atom and their connectivity.

¹H NMR and ¹³C NMR for Core Structure Confirmation

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data for this compound are not available. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester, the methyl group at the C3 position, the amino protons, and the aromatic protons on the 4-bromophenyl ring. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would provide information about adjacent protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon attached to the bromine atom showing a characteristic shift), the chiral C3 carbon, the methylene carbon, and the two methyl carbons. Without experimental data, a precise chemical shift table cannot be compiled.

2D NMR Techniques for Connectivity Assignments

There is no published information on the use of two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) or Heteronuclear Single Quantum Coherence (HSQC), for this compound. These techniques would be crucial in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular backbone.

NOESY/ROESY for Stereochemical Determination

Information regarding the use of Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the stereochemistry of this compound is not available. As this compound possesses a chiral center at the C3 position, these experiments would be vital in determining the relative stereochemistry of the molecule in solution by observing through-space interactions between protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For a compound with the molecular formula C₁₁H₁₄BrNO₂, the expected exact mass would be calculated and compared to the experimental value to validate the formula. Without experimental results, a data table of observed versus calculated mass cannot be presented.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

There are no published X-ray crystal structures for this compound. X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Such an analysis would provide unambiguous proof of the compound's stereoconfiguration and detailed information on bond lengths, bond angles, and solid-state conformation.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Reported Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound is not available. An FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational modes would include N-H stretching for the amino group, C=O stretching for the ester carbonyl group, C-O stretching for the ester linkage, and various C-H and C=C stretching and bending vibrations for the aliphatic and aromatic portions of the molecule. The presence of the carbon-bromine bond would also result in a characteristic absorption in the fingerprint region of the spectrum. Without experimental data, a table of vibrational frequencies cannot be provided.

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 3 4 Bromophenyl Butanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties for organic compounds.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. For a flexible molecule like Methyl 3-amino-3-(4-bromophenyl)butanoate, which has several rotatable bonds, this involves identifying various low-energy conformers.

DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311G(d,p), are used to perform this optimization. The result is a set of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies, identifying the global minimum energy structure which is the most likely to be observed experimentally.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Atoms Involved | Value |

| Bond Lengths | ||

| C(ar)-Br | 1.91 Å | |

| C(ar)-C(quat) | 1.52 Å | |

| C(quat)-N | 1.47 Å | |

| C(quat)-CH₃ | 1.54 Å | |

| C=O | 1.21 Å | |

| Bond Angles | ||

| C(ar)-C(quat)-N | 110.5° | |

| C(ar)-C(quat)-CH₂ | 111.2° | |

| O=C-O(Me) | 123.0° | |

| Dihedral Angle | ||

| N-C(quat)-C(ar)-C(ar) | 65.4° |

Note: This table contains illustrative data for educational purposes and does not represent experimentally verified results.

DFT is also employed to investigate the electronic properties of the molecule. This is primarily achieved through the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino hydrogens, marking them as sites for nucleophilic interaction.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Implication |

| HOMO | -6.25 eV | Electron-donating capability |

| LUMO | -0.89 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.36 eV | Chemical reactivity and stability |

Note: This table contains illustrative data.

Computational methods are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate the step-by-step mechanism of reactions involving this compound.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea), which is critical for understanding reaction rates. This approach can be used, for example, to study the mechanism of its synthesis or its potential metabolic pathways.

The central carbon atom bonded to the amino group and the bromophenyl ring in this compound is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). DFT calculations can predict which enantiomer is more likely to be formed in a chemical reaction by calculating the energies of the diastereomeric transition states leading to each product. google.com A lower activation energy for the transition state leading to one enantiomer implies that it will be formed preferentially, resulting in an enantiomerically enriched product. The calculated energy difference between these transition states can be used to predict the enantiomeric excess (ee) of a reaction.

Table 3: Hypothetical Energy Profile for a Stereoselective Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State to S-enantiomer | +15.2 |

| Transition State to R-enantiomer | +16.8 |

| Energy Difference (ΔΔG‡) | 1.6 |

Note: This illustrative data suggests the S-enantiomer would be the major product.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics simulations offer insights into its dynamic behavior.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in a vacuum or in a simulated solvent, would reveal how the molecule flexes, rotates, and changes its shape over time.

This technique allows for a more comprehensive exploration of the molecule's conformational space than static geometry optimization alone. By analyzing the simulation trajectory, researchers can identify the most populated conformational families, the pathways of transition between different conformers, and the influence of the environment (like a solvent) on the molecule's preferred shape. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are dictated by the distinct functional groups present in its structure: the amino group (-NH2), the ester group (-COOCH3), and the 4-bromophenyl ring. These groups facilitate a range of non-covalent interactions that govern the compound's physical properties, crystal packing, and interactions with solvents and biological macromolecules.

Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonds (N-H···O), which can lead to the creation of dimers or extended chain-like structures in the solid state. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is also possible, which can influence the molecule's preferred conformation. mdpi.com

Halogen Bonding: The bromine atom on the phenyl ring is a key participant in halogen bonding. Due to the electron-withdrawing nature of the bromine atom, a region of positive electrostatic potential, known as a σ-hole, is generated on the outermost portion of the bromine atom. researchgate.netrsc.org This positive region can interact favorably with nucleophilic entities such as the lone pairs of oxygen or nitrogen atoms, or the π-electrons of aromatic rings. These Br···O, Br···N, or Br···π interactions can play a significant role in determining the crystal architecture. researchgate.net

Dispersion Forces: Van der Waals dispersion forces, although weaker on an individual basis, collectively provide a significant contribution to the intermolecular cohesion, arising from transient fluctuations in electron density.

Solvation Effects: In solution, the interactions between this compound and solvent molecules are crucial. Theoretical studies on similar β-amino acids have shown that solvation significantly stabilizes the various conformations of the molecule. scirp.orgscirp.org In polar protic solvents like water or methanol (B129727), the amino and ester groups will form strong hydrogen bonds with the solvent molecules. In polar aprotic solvents, dipole-dipole interactions will be predominant. The bromophenyl group, being more hydrophobic, will prefer to be shielded from polar solvent environments. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvation effects, revealing that the energy differences between various molecular conformations are generally smaller in solution compared to the gas phase due to the stabilizing effect of the solvent. scirp.orgscirp.org The balance between intramolecular hydrogen bonding and solute-solvent interactions will ultimately determine the dominant conformation in a given solvent. scirp.org

In Silico Studies on Molecular Interactions

In silico methods are powerful tools for predicting how derivatives of this compound might interact with biological targets and for understanding the relationship between their structure and activity.

Ligand-Receptor Docking and Binding Affinity Predictions (for derivatives acting as ligands)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. youtube.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for optimizing lead compounds. For derivatives of this compound, docking studies can elucidate how modifications to the core structure affect binding to a specific protein active site.

The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and calculating a "scoring function" to estimate the binding affinity. nih.gov The scoring function approximates the free energy of binding, with lower scores generally indicating more favorable interactions. Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and halogen bonds. Studies on peptidomimetics incorporating β-amino acid cores have demonstrated the utility of docking in understanding their interactions with protein targets. nih.gov

The binding affinity predictions from docking studies can be further refined using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provide a more accurate estimation of the binding free energy.

Below is an illustrative data table showing hypothetical docking results for a series of derivatives against a target protein. This table demonstrates how docking scores and predicted interactions can be used to compare potential ligands.

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| M3A-Parent | None | -7.2 | H-bond with Ser-122; Halogen bond with Tyr-88 |

| M3A-D1 | -OH at phenyl C2 | -7.8 | H-bond with Ser-122 & Asp-125; Halogen bond with Tyr-88 |

| M3A-D2 | -CH3 on amino group | -7.1 | H-bond with Ser-122 (acceptor); Halogen bond with Tyr-88 |

| M3A-D3 | Phenyl -> Naphthyl | -8.5 | H-bond with Ser-122; π-π stacking with Trp-91 |

| M3A-D4 | -Br -> -I | -7.6 | H-bond with Ser-122; Stronger Halogen bond with Tyr-88 |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular features that are important for activity. tandfonline.com

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Preparation: A series of derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). nih.gov

The resulting QSAR equation can highlight which properties are critical for the desired biological effect. For example, a positive coefficient for a descriptor like LogP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

The following is a hypothetical QSAR data table for a series of this compound derivatives, illustrating the relationship between calculated descriptors and observed biological activity.

| Compound ID | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Observed pIC50 | Predicted pIC50 |

| Deriv-1 | 3.1 | 310.5 | 2.5 | 5.8 | 5.7 |

| Deriv-2 | 3.5 | 335.2 | 2.3 | 6.2 | 6.3 |

| Deriv-3 | 2.8 | 320.1 | 3.1 | 5.5 | 5.4 |

| Deriv-4 | 4.2 | 360.8 | 2.1 | 6.9 | 6.8 |

| Deriv-5 | 3.3 | 315.7 | 2.9 | 5.9 | 6.0 |

This table is for illustrative purposes only and does not represent actual experimental data. The "Predicted pIC50" would be calculated from the derived QSAR equation.

Advanced Research Applications in Organic and Medicinal Chemistry

Role as Versatile Chiral Building Blocks in Asymmetric Synthesis

Chiral β-amino acids and their ester derivatives are fundamental building blocks for creating pharmaceutical agents, natural products, and unique peptidic materials. acs.orgacs.orghilarispublisher.com The strategic value of compounds like Methyl 3-amino-3-(4-bromophenyl)butanoate lies in their defined stereochemistry, which can be introduced through various asymmetric synthesis methods.

One of the most effective methods for producing these chiral building blocks is the asymmetric Mannich reaction. acs.org This reaction involves the addition of an ester enolate equivalent to an imine, creating a carbon-carbon bond while setting a new stereocenter. acs.org The development of highly efficient chiral catalysts, such as thiourea-based and squaramide cinchona alkaloid catalysts, has enabled the synthesis of N-protected β-amino esters with high yields and excellent enantioselectivity (up to 98% ee). acs.orgnih.govmdpi.com These N-protected derivatives are ideal for direct use in peptide synthesis after mild deprotection. acs.org The ability to produce these molecules enantioselectively makes them indispensable starting materials in multi-step syntheses where precise control of stereochemistry is crucial for the final product's biological activity. hilarispublisher.comnih.gov

| Synthesis Method | Catalyst Type | Key Feature | Typical Enantioselectivity |

| Asymmetric Mannich Reaction | Thiourea-based | Activates imines via hydrogen bonding | Up to 98% ee |

| Asymmetric Mannich Reaction | Squaramide Cinchona Alkaloids | One-pot synthesis of novel derivatives | Moderate to excellent (41%-99% ee) |

| CuH-catalyzed Hydroamination | Copper-Hydride with Chiral Ligand | Reversal of hydrocupration regioselectivity | High enantioselectivity |

**6.2. Precursors for the Synthesis of Complex Bioactive Molecules

The structural framework of β-amino esters is a recurring motif in numerous biologically active compounds. Consequently, molecules like this compound serve as key intermediates in the synthesis of diverse therapeutic agents.

Statine Analogs: Statine, a non-proteinogenic amino acid, is a crucial component of the potent protease inhibitor pepstatin. rsc.orgresearchgate.net Its structure, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a γ-amino acid that can be synthesized from β-amino ester precursors. rsc.orgresearchgate.net The synthesis often involves the reduction of corresponding β-keto esters, which establishes the necessary hydroxyl group with the desired stereochemistry. rsc.orgacs.org The β-amino ester moiety provides the core backbone required for constructing these important pharmaceutical intermediates.

Valsartan (B143634) Analogs: Valsartan is a widely used angiotensin II receptor blocker for treating hypertension. d-nb.inforesearchgate.net Its synthesis involves the coupling of several key fragments, including an L-valine derivative. d-nb.infonih.gov The core of valsartan is built upon an acylated amino acid ester, Methyl N-pentanoyl-L-valinate. nih.gov Chiral β-amino esters, as structural analogs of α-amino acids like valine, serve as valuable starting materials for creating novel valsartan derivatives. nih.gov These analogs are explored to improve pharmacokinetic properties such as intestinal permeability. nih.gov

| Target Molecule | Therapeutic Class | Role of β-Amino Ester Analog |

| Statine | Protease Inhibitor Component | Serves as a key precursor for the γ-amino acid backbone. rsc.orgresearchgate.net |

| Valsartan | Angiotensin II Receptor Blocker | Provides the core amino acid scaffold for derivatization. nih.govnih.gov |

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for screening. The β-aryl-β-amino ester structure is an attractive scaffold for designing enzyme inhibitors due to its conformational rigidity and the potential for diverse functionalization at the amino, ester, and aryl groups.

Protein Kinase Inhibitors: Protein kinases are critical targets in oncology, and many inhibitors feature a core scaffold that binds to the kinase's active site. nih.gov For instance, the phenylamino-pyrimidine scaffold is central to the pioneering kinase inhibitor imatinib. nih.gov The structure of this compound provides a three-dimensional framework that can be elaborated to target the ATP-binding pocket of kinases like Protein Kinase B (Akt). The aryl ring can form key interactions, while the amino and ester groups provide points for adding side chains to enhance potency and selectivity. The development of compounds targeting the MAP4K family of kinases has shown the effectiveness of this scaffold-based approach in discovering neuroprotective agents. nih.gov

Urease Inhibitors: Urease is an enzyme implicated in infections by pathogens like Helicobacter pylori. The design of urease inhibitors often involves scaffolds that can interact with the nickel ions in the enzyme's active site. The amino and ester functionalities of β-amino esters can be modified to incorporate groups that chelate these metal ions, making them promising scaffolds for developing new anti-urease agents.

β-amino acids are not found in natural proteins but are of immense interest for creating synthetic peptides, or peptidomimetics, with enhanced properties. acs.orgmdpi.com Unlike peptides made from natural α-amino acids, oligomers of β-amino acids (β-peptides) are resistant to degradation by proteases, leading to longer half-lives in biological systems.

Furthermore, β-peptides have a strong tendency to adopt stable, predictable secondary structures, including helices, sheets, and turns, even in short sequences. hilarispublisher.com These well-defined, folded structures are known as "foldamers." The ability to control the three-dimensional shape of these molecules makes them valuable tools for mimicking the structure and function of natural proteins, interfering with protein-protein interactions, and developing novel biomaterials.

Design and Synthesis of Novel Organic Reagents and Catalysts

The pursuit of enantiomerically pure β-amino esters has driven significant innovation in the field of asymmetric catalysis. hilarispublisher.com The demand for chiral building blocks like this compound fuels research into new catalysts that can produce them efficiently and with high stereocontrol.

For example, chiral thiourea (B124793) derivatives and squaramide-based cinchona alkaloids have emerged as powerful hydrogen-bond-donating organocatalysts for enantioselective Mannich reactions that produce β-amino esters. acs.orgmdpi.com The development of these novel catalytic systems is a direct consequence of the need for valuable chiral products. In this context, the synthesis of the target compound is intrinsically linked to the design and application of new organic reagents and catalysts that push the boundaries of asymmetric synthesis.

Exploration in Materials Science Research (e.g., Poly(β-amino ester) Polymers)

Beyond medicinal chemistry, β-amino esters are important monomers for the synthesis of advanced functional polymers. Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers with significant potential in materials science, particularly for biomedical applications. nih.govresearchgate.net

PBAEs are typically synthesized through the Michael addition of a primary or secondary amine to a diacrylate ester. nih.gov This method allows for the creation of a large library of polymers with tunable properties by varying the monomers used. nih.gov PBAEs are particularly well-suited for gene delivery applications. nih.gov Their key features include:

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, breaking the polymer down into smaller, non-toxic molecules that can be safely cleared by the body. nih.gov

Cationic Nature: The tertiary amines in the backbone are protonated at physiological pH, giving the polymer a positive charge. This allows PBAEs to electrostatically interact with negatively charged nucleic acids (DNA and RNA) and condense them into nanoparticles. nih.gov

Proton Sponge Effect: Once inside the cell's endosome, the lower pH causes further protonation of the amines. This influx of protons leads to osmotic swelling and rupture of the endosome, releasing the genetic cargo into the cytoplasm. nih.gov

These properties make PBAEs a safer and more versatile alternative to viral vectors for gene therapy and other drug delivery applications. researchgate.netnih.gov

| Property | Description | Advantage in Materials Science |

| Biodegradability | Hydrolytic cleavage of ester bonds. nih.gov | Low cytotoxicity and safe elimination from the body. |

| pH-Responsiveness | Amine groups are protonated at lower pH. researchgate.net | Facilitates endosomal escape for intracellular drug delivery ("proton sponge effect"). |

| Tunable Structure | Synthesized from a wide library of amine and diacrylate monomers. nih.gov | Allows for fine-tuning of properties like degradation rate and DNA binding affinity. |

| Self-Assembly | Forms nanoparticles with nucleic acids. nih.gov | Protects genetic material and facilitates cellular uptake. |

Applications in Chemical Biology as Probes or Scaffolds for Labeling

While direct applications of this compound as a chemical biology probe or a scaffold for labeling have not been extensively documented in publicly available research, its structural features suggest potential utility in these areas. The molecule incorporates a β-amino ester framework, a common motif in biologically active compounds, and a synthetically versatile bromophenyl group. These components provide a foundation for the rational design of chemical tools to investigate biological systems.

The primary amino group and the ester functionality offer reactive handles for the attachment of reporter molecules, such as fluorophores, biotin, or affinity tags. This functionalization would allow for the tracking and visualization of the molecule's interactions with cellular components or for the isolation and identification of its binding partners.

Furthermore, the 4-bromophenyl moiety serves as a valuable site for modification through various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be employed to introduce a wide array of functionalities. This versatility allows for the systematic modification of the scaffold to optimize binding affinity and selectivity for a particular biological target. Additionally, the bromine atom can be exchanged for a radiolabel, such as bromine-76 (B1195326) or bromine-77, enabling the development of probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, respectively.

The β-amino acid scaffold itself is of significant interest in medicinal chemistry and chemical biology due to its presence in numerous natural products and its ability to form stable secondary structures in peptides (β-peptides). These β-peptides can mimic or inhibit protein-protein interactions and are often more resistant to proteolytic degradation than their α-peptide counterparts. Therefore, this compound could serve as a foundational building block for the synthesis of libraries of more complex molecules with potential applications as probes for studying these interactions.

Although specific examples are yet to be reported, the combination of a modifiable aryl halide and a versatile amino ester scaffold makes this compound a promising starting point for the development of novel chemical probes and labeling reagents for advancing our understanding of complex biological processes.

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of chiral β-amino acids and their derivatives, such as this compound, is a significant focus in organic synthesis due to their importance as building blocks for pharmaceuticals and other biologically active molecules. The development of stereoselective methods to access these compounds has led to significant methodological advancements. While specific studies detailing the synthesis of this compound are not prevalent, its structure is representative of a class of molecules that have been targeted in the development of novel synthetic strategies, particularly in the area of catalytic asymmetric synthesis.

One of the most powerful methods for the stereoselective synthesis of β-amino esters is the Mannich reaction . This reaction typically involves the addition of an enolate or enolate equivalent to an imine. Advances in this area have focused on the development of chiral catalysts that can control the absolute stereochemistry of the newly formed stereocenters. For the synthesis of compounds like this compound, this would involve the reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate (B1210297) with an imine derived from 4-bromoacetophenone.

Recent advancements have seen the emergence of highly effective organocatalysts and metal-based catalysts for asymmetric Mannich reactions. For instance, chiral phosphoric acids, thioureas, and primary amino acids have been successfully employed as organocatalysts to promote the enantioselective addition of nucleophiles to imines.

Another significant area of methodological advancement relevant to the synthesis of β-aryl-β-amino esters is rhodium-catalyzed asymmetric hydrogenation . This approach often utilizes β-enamino esters as substrates, which can be hydrogenated with high enantioselectivity using chiral rhodium-phosphine catalysts. The synthesis of a precursor to this compound via this method would involve the preparation of the corresponding β-enamino ester, followed by asymmetric hydrogenation to establish the chiral center.

Furthermore, rhodium-catalyzed conjugate addition reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. The addition of arylboronic acids to α,β-unsaturated esters, for example, can provide access to β-aryl esters. Subsequent functionalization of the α- or β-position could then lead to the desired β-amino ester.

The diastereoselective synthesis of β-amino esters has also been a subject of intense research. Methodologies have been developed that utilize chiral auxiliaries or chiral catalysts to control the relative stereochemistry of products with multiple stereocenters. While this compound itself possesses only one stereocenter, the principles developed in these diastereoselective methods are often applicable to enantioselective transformations.

The table below summarizes some of the key catalytic systems that have contributed to the methodological advancements in the synthesis of β-aryl-β-amino esters, a class of compounds to which this compound belongs.

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acids | Asymmetric Mannich Reaction | High enantioselectivity, broad substrate scope, metal-free. |

| Chiral Thioureas | Asymmetric Mannich Reaction | Activation of the imine through hydrogen bonding, high yields and enantioselectivities. |

| Rhodium-Chiral Phosphine (B1218219) Complexes | Asymmetric Hydrogenation | Excellent enantioselectivity for the reduction of β-enamino esters. |

| Rhodium-Phosphite Complexes | Tandem Isomerization/Conjugate Addition | Regioselective synthesis from unsaturated esters. nih.gov |

These methodological advancements provide a robust toolkit for the efficient and stereoselective synthesis of a wide range of β-amino esters, including valuable compounds like this compound. The ongoing development in this field continues to push the boundaries of synthetic efficiency and stereocontrol.

Q & A

Q. What are efficient synthetic routes for Methyl 3-amino-3-(4-bromophenyl)butanoate?

A rhodium-catalyzed asymmetric addition using (R)-BINAP as a chiral ligand and ethyl (E)-but-2-enoate as a substrate has been reported for structurally similar compounds. The reaction employs bis(norbornadiene)rhodium(I) tetrafluoroborate in 1,4-dioxane, achieving ~95% conversion based on LCMS analysis. TLC (10% ethyl acetate in hexanes, Rf = 0.57) is recommended for monitoring intermediate purity .

Q. How can researchers assess purity and conversion rates during synthesis?

Use LCMS (300 nm detection) to quantify residual starting materials and product ratios. For intermediates, TLC with KMnO₄ staining (e.g., Rf = 0.52–0.57 in ethyl acetate/hexanes) provides rapid purity assessment. Silica gel chromatography (hexanes/ethyl acetate gradients) is effective for isolating the final compound .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. How should reaction conditions be optimized for scale-up?

Maintain anhydrous conditions (e.g., sodium sulfate drying) and inert atmosphere (N₂/Ar). Adjust stoichiometry of (4-bromophenyl)boronic acid and ethyl but-2-enoate to minimize side reactions. Triethylamine can enhance catalytic efficiency in rhodium-mediated steps .

Advanced Research Questions

Q. How can enantioselectivity be improved in asymmetric synthesis?

Screen alternative chiral ligands (e.g., (S)-BINAP vs. Josiphos) and adjust reaction temperature (e.g., 25°C vs. 40°C). Rhodium catalysts with varying counterions (e.g., tetrafluoroborate vs. chloride) may influence enantiomeric excess (ee). Chiral HPLC or SFC is critical for ee determination .

Q. What strategies resolve discrepancies between NMR and X-ray crystallography data?

If NMR suggests conformational flexibility (e.g., broad amine signals), crystallize the compound using slow evaporation (heptane/dichloromethane). X-ray analysis can clarify spatial arrangement, while variable-temperature NMR probes dynamic equilibria (e.g., rotamers) .

Q. How to address unexpected byproducts in LCMS analysis?

Trace boronic acid residues (from Suzuki coupling) or ester hydrolysis products (e.g., carboxylic acids) are common. Use scavengers (e.g., polymer-bound sulfonic acid) during workup. LCMS-MS fragmentation patterns help identify impurities. Re-optimize quenching steps (e.g., HCl addition) to suppress degradation .

Q. What computational methods predict reactivity in bromophenyl-containing intermediates?

DFT calculations (e.g., Gaussian 16) model transition states for rhodium-catalyzed additions. Focus on steric effects from the 4-bromophenyl group and electronic contributions of the ester moiety. QM/MM simulations can guide ligand design for improved stereocontrol .

Q. How to troubleshoot low yields in the final esterification step?

Ensure complete activation of the carboxylic acid (e.g., via thionyl chloride) before methanol quenching. Catalytic DMAP (4-dimethylaminopyridine) accelerates ester formation. Monitor azeotropic removal of water (e.g., Dean-Stark trap) in refluxing toluene .

Q. What are the challenges in scaling photochemical or microwave-assisted syntheses?

Microwave irradiation may unevenly heat large batches, causing decomposition. Use flow reactors for photochemical steps to enhance light penetration. Optimize power settings (e.g., 150 W vs. 300 W) and reaction time to balance yield and energy efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.